molecular formula C23H24FN3 B14095429 N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine

N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine

Cat. No.: B14095429
M. Wt: 361.5 g/mol
InChI Key: VQUFBKVUOPSCKJ-BWAHOGKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with naphthalen-1-ylmethylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylpiperazine oxides, while reduction can produce the corresponding amine derivative .

Scientific Research Applications

N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound is known to inhibit equilibrative nucleoside transporters, particularly ENT2, which plays a crucial role in nucleotide synthesis and adenosine regulation. This inhibition can affect various cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine stands out due to its specific substitution pattern and the presence of both a fluorophenyl and naphthalen-1-ylmethyl group.

Properties

Molecular Formula

C23H24FN3

Molecular Weight

361.5 g/mol

IUPAC Name

(Z)-1-(4-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C23H24FN3/c1-18(19-9-11-22(24)12-10-19)25-27-15-13-26(14-16-27)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-17H2,1H3/b25-18-

InChI Key

VQUFBKVUOPSCKJ-BWAHOGKJSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)F

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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